 
            | REACTION_CXSMILES | [N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1] | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=C(C=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    68.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The same catalytic reduction reaction as in Example 1                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination                                                                             | 
| Duration | 
                                                                                220 min                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    NC=1C(=CC=CC1)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 9 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC1=C(N)C=CC(=C1)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 53.1 g | |
| YIELD: PERCENTYIELD | 76.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1] | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=C(C=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    68.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The same catalytic reduction reaction as in Example 1                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination                                                                             | 
| Duration | 
                                                                                220 min                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    NC=1C(=CC=CC1)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 9 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC1=C(N)C=CC(=C1)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 53.1 g | |
| YIELD: PERCENTYIELD | 76.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1] | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=C(C=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    68.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The same catalytic reduction reaction as in Example 1                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination                                                                             | 
| Duration | 
                                                                                220 min                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    NC=1C(=CC=CC1)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 9 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC1=C(N)C=CC(=C1)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 53.1 g | |
| YIELD: PERCENTYIELD | 76.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. | 
| REACTION_CXSMILES | [N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O.[C:11](O)(=[O:13])C>O>[NH2:1][C:4]1[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=1.[CH3:10][C:5]1[CH:6]=[C:7]([O:13][CH3:11])[CH:8]=[CH:9][C:4]=1[NH2:1] | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [N+](=O)([O-])C1=C(C=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    68.6 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The same catalytic reduction reaction as in Example 1                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                required a period of 220 minutes with the absorption of 26.4 liters of hydrogen until its termination                                                                             | 
| Duration | 
                                                                                220 min                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    NC=1C(=CC=CC1)C                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 9 g | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    CC1=C(N)C=CC(=C1)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 53.1 g | |
| YIELD: PERCENTYIELD | 76.6% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |